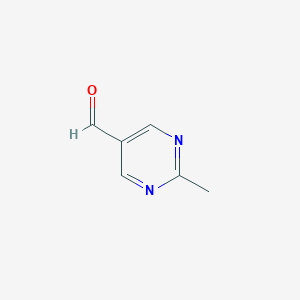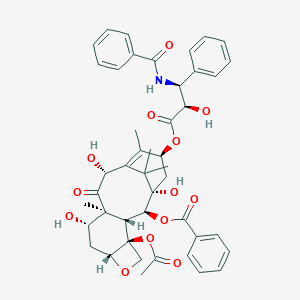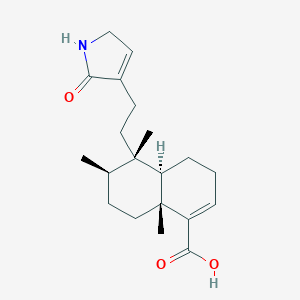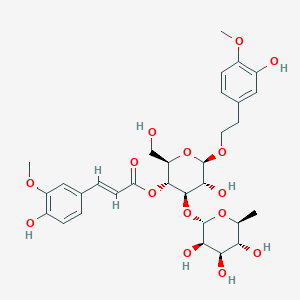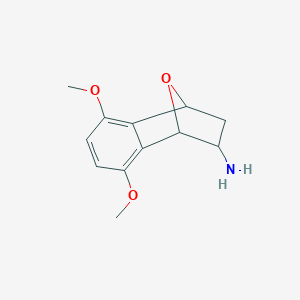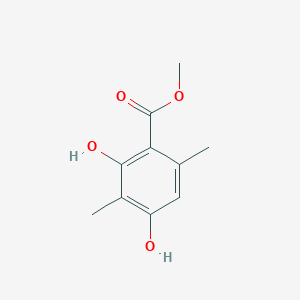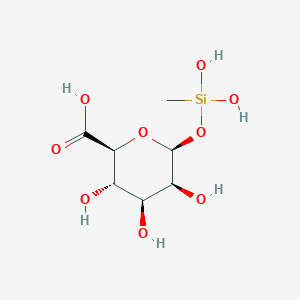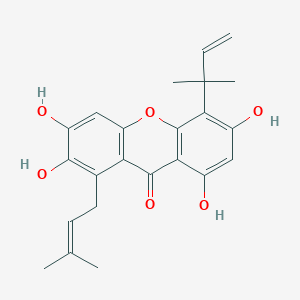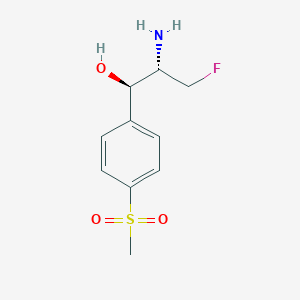
Florfenicol amine
Descripción general
Descripción
Florfenicol amine is a metabolite of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a similar mechanism of action with chloramphenicol and thiamphenicol . This compound is formed through the metabolic breakdown of florfenicol in animals and is often used as a marker for the presence of florfenicol residues in food products .
Aplicaciones Científicas De Investigación
Florfenicol amine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of florfenicol residues.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and potential therapeutic uses.
Industry: Used in the development of veterinary drugs and as a marker for residue analysis in food safety.
Mecanismo De Acción
Target of Action
Florfenicol amine, a derivative of Florfenicol, primarily targets the 50S ribosomal subunit of bacteria . The 50S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .
Mode of Action
This compound operates by binding to the 50S ribosomal subunit within the bacterial cell . This binding inhibits peptide bond formation, thereby disrupting protein synthesis . Resistance to Florfenicol may occur due to decreased cell permeability or a mutation in the 50S ribosomal subunit .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis. By inhibiting the 50S ribosomal subunit, this compound prevents the formation of peptide bonds, which are essential for creating proteins . This disruption in protein synthesis hampers the growth and proliferation of bacteria, leading to their eventual death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. In a study conducted on chickens, Florfenicol-loaded niosomes (FLNs) showed a substantially higher maximum plasma concentration (Cmax) of Florfenicol compared to free Florfenicol . Furthermore, FLNs demonstrated a significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability . The lethal dose (LD50) values for both free Florfenicol and FLNs exceeded 5 g/kg of body weight, suggesting a high safety profile .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This leads to the death of the bacteria, effectively treating the infection. In addition, this compound has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low solubility in water can make it challenging to formulate aqueous solutions using organic solvents . The development of novel nanocarriers like niosomes has shown promise in enhancing the therapeutic efficacy of florfenicol . These nanocarriers can improve the oral bioavailability of Florfenicol, thereby augmenting its antibacterial activity .
Análisis Bioquímico
Biochemical Properties
Florfenicol amine interacts with various biomolecules in the body. The primary mechanism of action of florfenicol, and by extension this compound, is the inhibition of protein synthesis at the prokaryotic ribosome . This interaction disrupts bacterial protein synthesis, making it an effective antibacterial agent .
Cellular Effects
This compound, like florfenicol, has significant effects on various types of cells and cellular processes. It influences cell function primarily by inhibiting bacterial protein synthesis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the prokaryotic ribosome . By binding to the ribosome, it prevents peptide bond formation, thereby inhibiting protein synthesis . This inhibition disrupts the normal functioning of the bacterial cell, leading to its eventual death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After administration, florfenicol is rapidly absorbed and slowly eliminated, with this compound being more slowly eliminated compared to florfenicol . Over time, this compound is mostly excreted through urine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in donkeys administered florfenicol, the pharmacokinetic parameters of this compound were characterized by a long elimination half-life . The dosage and the animal model used can influence the absorption, distribution, metabolism, and excretion of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite of florfenicol .
Transport and Distribution
This compound is transported and distributed within cells and tissues in the body. After administration, florfenicol is rapidly absorbed and then metabolized to form this compound . The distribution of this compound in the body depends on several factors, including the dosage and the specific animal model .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Florfenicol amine can be synthesized through the reduction of florfenicol. The process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Florfenicol amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form florfenicol.
Reduction: As mentioned, this compound is produced through the reduction of florfenicol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and other amines are used in substitution reactions.
Major Products
Oxidation: The major product is florfenicol.
Reduction: The major product is this compound.
Substitution: The products vary depending on the nucleophile used.
Comparación Con Compuestos Similares
Florfenicol amine is similar to other amphenicols such as:
Chloramphenicol: Shares a similar mechanism of action but has a broader spectrum of activity.
Thiamphenicol: Similar in structure and function but less potent than florfenicol.
Azidamfenicol: Another derivative with similar antibacterial properties.
This compound is unique in its high efficacy and lower susceptibility to bacterial resistance compared to other amphenicols .
Propiedades
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLQDVLAXIKK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227460 | |
| Record name | Florfenicol amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76639-93-5 | |
| Record name | Florfenicol amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


